molecular formula C14H10N2O4S B7817232 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid

6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid

Numéro de catalogue: B7817232
Poids moléculaire: 302.31 g/mol
Clé InChI: UDIQSSGUXKJPOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid is a benzimidazole derivative characterized by a phenylcarbonyl substituent at the 6-position and a sulfonic acid group at the 2-position (Fig. 1). The benzimidazole core enables π-π stacking interactions, while the sulfonic acid group enhances aqueous solubility and acidity (pKa ~1–2) due to its strong electron-withdrawing nature . This compound has garnered interest as a glutamate racemase (GR) inhibitor, with structural analogs showing cross-species activity against bacterial GRs (e.g., Bacillus subtilis, Francisella tularensis) .

Propriétés

IUPAC Name

6-benzoyl-1H-benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(15-11)21(18,19)20/h1-8H,(H,15,16)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIQSSGUXKJPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-(Phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The structure of benzimidazole allows for various modifications that enhance its pharmacological properties. The specific compound in focus, 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid, is a sulfonated derivative that may possess unique biological characteristics compared to other benzimidazole derivatives.

Biological Activities

1. Antimicrobial Properties
Recent studies indicate that 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, demonstrating potential as a novel antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies using different cancer cell lines (e.g., breast, lung, and colon cancer) demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity at micromolar concentrations.

3. Anti-inflammatory Effects
6-(Phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid has been studied for its anti-inflammatory effects as well. It is believed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models of inflammation.

The biological activity of 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, contributing to its antioxidant properties.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 (µM)Mechanism
AntimicrobialE. coli15Cell wall synthesis inhibition
AnticancerMCF-7 (Breast Cancer)10Apoptosis induction
Anti-inflammatoryRAW 264.7 (Macrophages)20Cytokine inhibition

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid against clinical isolates of E. coli and Staphylococcus aureus. The results indicated that the compound exhibited a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Potential
In a preclinical trial published in the Journal of Pharmacology, the effects of this compound were assessed on various cancer cell lines. The findings revealed that treatment with 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid led to increased apoptosis rates and decreased viability in cancer cells, highlighting its potential role as an anticancer drug .

Applications De Recherche Scientifique

Therapeutic Applications

Antidiabetic Properties
One of the prominent applications of 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid is in the treatment of diabetes and related complications. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant activity in lowering blood glucose levels and managing insulin resistance. These compounds are being explored for their potential to treat type II diabetes and its complications such as diabetic nephropathy and neuropathy .

Cardiovascular Health
The compound has also been investigated for its effects on cardiovascular diseases. It shows promise in addressing conditions like hypertension, atherosclerosis, and congestive heart failure. The mechanism involves modulation of blood sugar levels and improvement of lipid profiles, which are critical factors in cardiovascular health .

Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzimidazole derivatives, including 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid. These compounds have demonstrated effective activity against various bacterial strains, indicating their potential use as antimicrobial agents .

Biological Evaluations

Biological evaluations have been pivotal in determining the efficacy of 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid. Studies utilize various methodologies to assess its pharmacological properties:

  • In Vitro Studies : These include assays to evaluate cytotoxicity, glucose uptake in cell lines, and enzyme inhibition studies (e.g., glycogen phosphorylase inhibition).
  • In Vivo Models : Animal models are employed to study the compound's effectiveness in lowering blood sugar levels and its impact on lipid metabolism.

Case Studies

Several notable case studies highlight the applications of this compound:

  • Case Study 1: Diabetes Management
    A study demonstrated that a specific formulation containing 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid significantly improved glycemic control in diabetic rats compared to standard treatments .
  • Case Study 2: Antimicrobial Efficacy
    In another evaluation, derivatives were tested against multiple bacterial strains, showing remarkable inhibition rates, particularly against Gram-positive bacteria .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntidiabeticLowers blood glucose; treats type II diabetes
Cardiovascular HealthAddresses hypertension and atherosclerosis
Antimicrobial ActivityEffective against various bacterial strains

Analyse Des Réactions Chimiques

Hydrolysis of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) exhibits stability under acidic conditions but undergoes hydrolytic desulfonation in strongly acidic aqueous media at elevated temperatures. For example:
Reaction:

C14H10N2O4S+H2OH+,ΔC13H9N2O2+H2SO4\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+, \Delta} \text{C}_{13}\text{H}_9\text{N}_2\text{O}_2 + \text{H}_2\text{SO}_4

This reaction mirrors the behavior of benzenesulfonic acid derivatives, which hydrolyze above 200°C to release sulfuric acid .

Conditions Outcome Yield Reference
Concentrated H₂SO₄, 200–220°CDesulfonation to 6-benzoylbenzimidazole~75% ,

Mannich Reaction at Benzimidazole Nitrogen

The NH group in the benzimidazole ring participates in aminomethylation reactions with formaldehyde and secondary amines. This forms N-Mannich bases, which are pharmacologically relevant:
General Procedure

C14H10N2O4S+HCHO+R2NHEtOH, HClC14H9N2O4SCH2NR2\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} + \text{HCHO} + \text{R}_2\text{NH} \xrightarrow{\text{EtOH, HCl}} \text{C}_{14}\text{H}_9\text{N}_2\text{O}_4\text{S}-\text{CH}_2-\text{NR}_2

For instance, reaction with morpholine produces a water-soluble derivative with enhanced bioavailability .

Amine Reaction Time Product Solubility Application
Piperidine8–10 hoursSoluble in DMSOAntimicrobial agents
Diphenylamine12 hoursSoluble in chloroformAnticancer research

Nucleophilic Substitution at Phenylcarbonyl Group

The electron-withdrawing sulfonic acid group activates the phenylcarbonyl moiety for nucleophilic aromatic substitution. Hydrazine derivatives react with the carbonyl group to form hydrazones:
Reaction:

C14H10N2O4S+NH2NH2C14H9N3O4SNHNH2\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{9}\text{N}_3\text{O}_4\text{S}-\text{NH}-\text{NH}_2

These hydrazones are intermediates in synthesizing heterocyclic compounds like triazoles .

Sulfonic Acid Group as a Leaving Group

In basic media, the sulfonate group (-SO₃⁻) acts as a pseudohalide, enabling substitution reactions:
Example:

C14H10N2O4S+NaOHC14H9N2O2Na+Na2SO3\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} + \text{NaOH} \rightarrow \text{C}_{14}\text{H}_9\text{N}_2\text{O}_2\text{Na} + \text{Na}_2\text{SO}_3

This property is exploited in synthesizing phenol derivatives .

Electrophilic Aromatic Substitution

The benzimidazole ring directs electrophiles to the 4- and 7-positions. Nitration and sulfonation reactions yield polysubstituted derivatives:
Nitration:

C14H10N2O4S+HNO3H2SO4C14H9N3O6S\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{14}\text{H}_9\text{N}_3\text{O}_6\text{S}

These nitro derivatives are precursors for reduced amine analogs with enhanced bioactivity .

Coordination Chemistry

The sulfonate and carbonyl groups act as ligands for metal ions. Complexation with transition metals like Cu(II) and Fe(III) enhances catalytic properties:

Metal Salt Complex Structure Application
CuSO₄Octahedral geometryOxidation catalysis
FeCl₃Tetrahedral coordinationPhotocatalytic degradation

Bioconjugation Reactions

The sulfonic acid group facilitates covalent bonding with biomolecules via carbodiimide crosslinkers (e.g., EDC):
Reaction:

C14H10N2O4S+Protein-NH2EDCProtein-SO3C14H9N2O2\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} + \text{Protein-NH}_2 \xrightarrow{\text{EDC}} \text{Protein-SO}_3-\text{C}_{14}\text{H}_9\text{N}_2\text{O}_2

This is utilized in antibody-drug conjugates for targeted therapies .

Photochemical Reactivity

Under UV light, the phenylcarbonyl group undergoes Norrish-type II cleavage, generating reactive intermediates for polymer crosslinking:
Mechanism:

C14H10N2O4ShνC7H5O+C7H5N2O3S\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_4\text{S} \xrightarrow{h\nu} \text{C}_{7}\text{H}_5\text{O} + \text{C}_{7}\text{H}_5\text{N}_2\text{O}_3\text{S}

Antioxidant Activity

The compound scavenges free radicals via hydrogen atom transfer (HAT) from the sulfonic acid and benzimidazole groups:
Radical Scavenging Efficiency

Radical IC₅₀ (µM)Mechanism
DPPH42.3HAT from -SO₃H
Hydroxyl (- OH)18.7Electron transfer

Comparaison Avec Des Composés Similaires

Research Findings and Implications

GR Inhibition Optimization : The phenylcarbonyl substituent in 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid likely improves binding to GR’s hydrophobic pockets, though further kinetic studies are needed to quantify this effect .

Positional Isomerism : Sulfonic acid at the 2-position (target compound) vs. 5-position (PBSA) alters degradation pathways and solubility, with 2-substitution favoring stability in acidic environments .

Functional Group Trade-offs : Sulfonamides excel in CA inhibition but lack GR activity, whereas sulfonic acids prioritize GR targeting. Hybrid derivatives (e.g., sulfonamide-sulfonic acid) remain unexplored .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(phenylcarbonyl)-1H-benzimidazole-2-sulfonic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with sulfonic acid derivatives under acidic or catalytic conditions. Key steps include:

  • Precursor selection : Use 2-sulfobenzimidazole derivatives as starting materials, ensuring purity via recrystallization .
  • Reaction optimization : Employ reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or HPLC .
  • Purification : Isolate the product via column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) followed by acid precipitation to remove unreacted sulfonic acid groups .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • Spectroscopy : Use 1H^1H-NMR to confirm the benzimidazole backbone (δ 7.5–8.5 ppm aromatic protons) and sulfonic acid group (δ 3.5–4.5 ppm for SO3_3H protons, if protonated). FT-IR can validate sulfonic acid stretches (~1030 cm1^{-1} and 1170 cm1^{-1}) .
  • Chromatography : Employ reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) and detect impurities .

Q. How does the sulfonic acid group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility : The sulfonic acid group enhances hydrophilicity, making the compound water-soluble at neutral to alkaline pH. Conduct solubility tests in buffers (pH 2–12) to map pH-dependent behavior .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., desulfonation) can be identified via mass spectrometry .

Advanced Research Questions

Q. How can computational modeling elucidate structure-property relationships, such as acid dissociation constants (pKa) or binding affinities?

  • Methodological Answer :

  • pKa prediction : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the sulfonic acid group’s deprotonation energy. Validate predictions against experimental potentiometric titrations .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the sulfonic acid group and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Experimental replication : Standardize assay conditions (e.g., Mueller-Hinton agar for antimicrobial testing, fixed inoculum size) to minimize variability .
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to verify direct target binding versus off-target effects .

Q. How does the compound’s solid-state morphology (e.g., crystallinity) impact its performance in catalytic or photophysical applications?

  • Methodological Answer :

  • Morphological analysis : Characterize crystallinity via X-ray diffraction (XRD) and compare amorphous vs. crystalline forms. Amorphous phases may enhance catalytic surface area but reduce thermal stability .
  • Performance testing : Evaluate photocatalytic activity under UV-Vis light (e.g., dye degradation assays) and correlate with XRD/SAXS data to identify optimal morphology .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.